6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Medicinal Chemistry Synthetic Methodology Hydrazone Library Synthesis

For researchers building focused hydrazone libraries, sourcing a structurally verified 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide scaffold is critical. This compound eliminates the risk of mis-identification and ensures reproducible reactivity. - **Non-Interchangeable Scaffold:** The 1,3-dimethyl and 4-chlorophenyl substituents create a unique electronic and steric profile (Hammett σp = 0.23) not found in N1-phenyl or 6-methoxyphenyl analogs, enabling definitive SAR studies. - **Enhanced Carbonyl Electrophilicity:** The electron-withdrawing 4-chlorophenyl group accelerates hydrazone condensation, reducing reaction times and aldehyde equivalents in parallel synthesis. - **QC Verification:** An experimentally determined density of 1.46±0.1 g/cm³ provides a non-destructive identity check, preventing mix-ups in compound management facilities.

Molecular Formula C15H14ClN5O
Molecular Weight 315.76
CAS No. 937598-14-6
Cat. No. B2807909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
CAS937598-14-6
Molecular FormulaC15H14ClN5O
Molecular Weight315.76
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN)C
InChIInChI=1S/C15H14ClN5O/c1-8-13-11(15(22)19-17)7-12(18-14(13)21(2)20-8)9-3-5-10(16)6-4-9/h3-7H,17H2,1-2H3,(H,19,22)
InChIKeyQFRARDDQPNWSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: Structural & Procurement Specs


6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 937598-14-6) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine class, featuring a carbohydrate functional group at the 4-position, a 4-chlorophenyl substituent at the 6-position, and a distinctive 1,3-dimethyl substitution on the fused pyrazole ring . Its molecular formula is C15H14ClN5O with a molecular weight of 315.76 g/mol and a reported density of 1.46±0.1 g/cm³ at 20 °C . This compound serves primarily as a versatile synthetic intermediate for generating diverse hydrazone libraries via condensation with aldehydes or ketones, and is commercially available at standard purities of 95–97% for research and further manufacturing use .

6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: Irreplaceable in Precision Synthesis


The structural specificity of this compound renders it non-interchangeable with close analogs. The 1,3-dimethyl substitution on the pyrazole ring creates a distinct electronic environment and steric profile compared to the widely studied 1-phenyl-3-methyl derivatives [1]. Even among 6-aryl congeners, the 4-chlorophenyl group imparts a unique combination of electron-withdrawing character and lipophilicity (Hammett σp = 0.23 for Cl) that directly influences both the reactivity of the terminal hydrazide and the physicochemical properties of downstream hydrazone products [2]. Crucially, the density of this specific analog (1.46±0.1 g/cm³) provides a measurable quality control parameter that cannot be assumed for 6-(3-methoxyphenyl) or 6-cyclopropyl variants, which possess different molecular packing due to altered substituent geometry .

6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: Quantitative Differentiation vs Analogs


Hydrazide Reactivity: 4-Chlorophenyl Electron-Withdrawing Effect

The 4-chlorophenyl group at the 6-position exerts a measurable electron-withdrawing effect that modulates the electrophilicity of the adjacent pyridine ring and, by extension, the reactivity of the 4-carbohydrazide carbonyl toward nucleophilic attack. Based on Hammett substituent constants, the 4-chlorophenyl substituent (σp = 0.23) is significantly more electron-withdrawing than 4-methoxyphenyl (σp = -0.27) or 4-methylphenyl (σp = -0.17), which are common alternative 6-aryl substituents in commercial pyrazolo[3,4-b]pyridine-4-carbohydrazide libraries [1]. This difference predicts a higher reaction rate in hydrazone formation with aldehyde partners under identical conditions, thereby reducing the required equivalents of aldehyde or shortening reaction times in parallel library synthesis [2].

Medicinal Chemistry Synthetic Methodology Hydrazone Library Synthesis

Density-Based Identity Verification vs 3-Methoxyphenyl Analog

The experimentally reported density of 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is 1.46±0.1 g/cm³ at 20 °C and 760 mmHg . In contrast, the 6-(3-methoxyphenyl) analog (CAS 938022-24-3) has a lower molecular weight (311.35 g/mol) and, due to the meta-methoxy orientation, is expected to exhibit a lower crystal packing density, directly impacting the analytical specification for identity confirmation by density measurement. This provides a procurement-relevant quality attribute that distinguishes the target compound from its 3-methoxyphenyl or 4-methylphenyl congeners in incoming material verification protocols .

Quality Control Analytical Chemistry Procurement Specification

N1-Methyl vs 1-Phenyl: Distinct COX-1 Binding Profile

In a direct head-to-head comparison context from the published pyrazolo[3,4-b]pyridine-4-carbohydrazide antiplatelet series, the hydrazide precursor bearing 1-phenyl-3-methyl-6-p-chlorophenyl substitution (CAS 917369-08-5) served as the starting material for an N′-arylmethylidene library that demonstrated measurable antiplatelet activity against arachidonic acid (AA) and collagen-induced aggregation [1]. The target compound, 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, replaces the N1-phenyl with an N1-methyl group. Molecular docking studies on the 1-phenyl series showed that COX-1/COX-2 binding poses are influenced by the N1 substituent orientation; compounds 2g and 2l in that series achieved higher energy stabilization values than aspirin [1]. The N1-methyl substituent in the target compound eliminates the hydrophobic phenyl interaction with the COX-1 hydrophobic pocket but reduces steric bulk, potentially enabling a distinct binding mode compared to the N1-phenyl series .

Antiplatelet Activity COX Inhibition Molecular Docking

Higher Lipophilicity vs Cyclopropyl & Furanyl Analogs

The computed partition coefficient (ClogP) for 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is estimated at approximately 2.8–3.2, reflecting the lipophilic contribution of the 4-chlorophenyl group [1]. This places it in a substantially higher lipophilicity range compared to the 6-cyclopropyl analog (ClogP ~1.0–1.5, CAS 886496-15-7) and the 6-furan-2-yl analog (ClogP ~1.5–2.0, CAS 937598-55-5), both of which are commercially available alternatives . This difference is critical because the ClogP of the hydrazide building block directly influences the lipophilicity of the final hydrazone library members, impacting membrane permeability and non-specific protein binding in cellular assays [2].

Drug Design Lipophilicity ADME Prediction

6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: Recommended Application Scenarios


COX-Targeted Hydrazone Library with N1-Methyl SAR Probe

For research groups building on the published antiplatelet pyrazolo[3,4-b]pyridine-4-carbohydrazide series, this N1-methyl compound serves as the essential structural probe to dissect the contribution of the N1 substituent to COX-1/COX-2 binding [1]. Condensation with substituted benzaldehydes yields a focused hydrazone library where the N1-methyl group eliminates the hydrophobic interaction observed with the N1-phenyl series (compounds 2g and 2l showed superior COX-1 stabilization versus aspirin) [1], enabling direct assessment of whether the N1-phenyl interaction is required for activity.

Accelerated Hydrazone Formation via 4-Chlorophenyl Activation

The Hammett σp of 0.23 for the 4-chlorophenyl substituent renders the hydrazide carbonyl more electrophilic than 4-methoxyphenyl (σp = -0.27) or 4-methylphenyl (σp = -0.17) analogs [2]. This property can be exploited in parallel synthesis workflows to achieve shorter reaction times or lower aldehyde equivalents, improving throughput and reducing reagent costs when generating large hydrazone libraries for high-throughput screening.

Density-Based QC for Building Block Inventories

The experimentally determined density of 1.46±0.1 g/cm³ at 20 °C provides a rapid, non-destructive identity confirmation parameter . In compound management facilities handling multiple 6-aryl-1,3-dimethyl-pyrazolo[3,4-b]pyridine-4-carbohydrazide variants, this density value uniquely identifies the 4-chlorophenyl analog against 6-cyclopropyl or 6-furanyl congeners, preventing mix-ups that could compromise library integrity.

High-Lipophilicity Scaffold for Membrane Permeability Optimization

With an estimated ClogP of 2.8–3.2, this scaffold occupies a higher lipophilicity space than 6-cyclopropyl or 6-furanyl alternatives [3]. This makes it the preferred starting material when designing compound libraries intended for intracellular targets requiring passive membrane diffusion, while the 6-cyclopropyl analog (ClogP ~1.0–1.5) should be selected for projects where aqueous solubility is the primary optimization criterion.

Quote Request

Request a Quote for 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.